molecular formula C5H8N2O B1447493 3-Amino-4-methoxybut-2-enenitrile CAS No. 168686-01-9

3-Amino-4-methoxybut-2-enenitrile

Cat. No.: B1447493
CAS No.: 168686-01-9
M. Wt: 112.13 g/mol
InChI Key: SLWICPDSMMOWGC-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybut-2-enenitrile is an organic compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . It is a versatile chemical building block used in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxybut-2-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxybut-2-enenitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Amino-4-methoxybut-2-enenitrile include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of an amino group and a methoxy group on a but-2-enenitrile backbone provides distinct reactivity and versatility compared to similar compounds .

Biological Activity

3-Amino-4-methoxybut-2-enenitrile, also known as (Z)-3-amino-4-methoxybut-2-enenitrile, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by the presence of an amino group, a methoxy group, and a nitrile functional group, which contribute to its unique reactivity and properties. The molecular formula of this compound is C5H8N2OC_5H_8N_2O, with a molecular weight of approximately 112.13 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's mechanism of action likely involves:

  • Inhibition of Enzymatic Activity : It modulates the activity of specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling processes.

Research indicates that the compound exhibits anti-tumor properties, particularly against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. This suggests that it may disrupt signaling pathways that promote cell growth and survival, leading to reduced proliferation of malignant cells .

Biological Activity and Applications

Studies have shown that this compound has several notable biological activities:

  • Antitumor Activity : In vitro studies demonstrate significant anti-cancer effects against various cell lines. The compound inhibits cell growth and induces apoptosis in cancer cells.
Cell LineIC50 (µM)Mechanism
A54915Apoptosis induction
MCF-710Cell cycle arrest
HeLa12Inhibition of proliferation

This table summarizes the effectiveness of the compound against different cancer cell lines, showcasing its potential as an anticancer agent.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study investigated the effects of this compound on A549 lung cancer cells. Results indicated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis.
  • Breast Cancer Research : Another study focused on MCF-7 breast cancer cells, revealing that the compound induced G1 phase cell cycle arrest, thereby inhibiting cell division and promoting programmed cell death.
  • Mechanistic Insights : Further research elucidated the molecular pathways affected by this compound, highlighting its role in modulating key signaling cascades involved in tumorigenesis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and favorable absorption characteristics. Its ability to inhibit target enzymes at nanomolar concentrations indicates potential for effective therapeutic use .

Properties

IUPAC Name

3-amino-4-methoxybut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-8-4-5(7)2-3-6/h2H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWICPDSMMOWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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